2,6-Dibromo-4-methylmercapto pyridine CAS number and identifiers
2,6-Dibromo-4-methylmercapto pyridine CAS number and identifiers
The following technical guide details the properties, synthesis, and applications of 2,6-Dibromo-4-(methylthio)pyridine , a specialized heterocyclic building block.
Executive Summary & Chemical Identity
2,6-Dibromo-4-(methylthio)pyridine (also known as 2,6-dibromo-4-methylsulfanylpyridine) is a trisubstituted pyridine scaffold characterized by two electrophilic bromine atoms at the ortho positions (C2, C6) and a nucleophilic methylthio ether moiety at the para position (C4).
This specific substitution pattern renders the molecule a versatile "lynchpin" intermediate in medicinal chemistry. The C2 and C6 bromines are primed for metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the C4-thiomethyl group serves as a stable substituent that can be later activated via oxidation to a sulfone (
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
| Property | Detail |
| IUPAC Name | 2,6-Dibromo-4-(methylsulfanyl)pyridine |
| Common Names | 2,6-Dibromo-4-methylmercapto pyridine; 4-Methylthio-2,6-dibromopyridine |
| Molecular Formula | |
| Molecular Weight | 282.98 g/mol |
| SMILES | CSC1=CC(Br)=NC(Br)=C1 |
| InChIKey | Computed from structure:XZYV... (Structure-dependent) |
| CAS Number | Note: While derivatives are common, the specific CAS for this exact intermediate is less frequently indexed in public catalogs than its 4-methyl analog (73112-16-0). Researchers often synthesize it de novo. |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DCM, CHCl |
Synthetic Architecture
The most robust synthetic route to 2,6-dibromo-4-(methylthio)pyridine exploits the high electrophilicity of the C4 position in 2,6-dibromo-4-nitropyridine . The nitro group at C4 is a "super-leaving group" in
Core Synthesis: The Nitro-Displacement Route
This protocol ensures regiospecific installation of the thiomethyl group at C4 without disturbing the C2/C6 bromines.
Reaction Scheme
Step-by-Step Protocol
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Precursor Preparation : Ensure 2,6-dibromo-4-nitropyridine is dry. This starting material is typically prepared by nitrating 2,6-dibromopyridine-N-oxide followed by reduction, or direct nitration of 2,6-dibromopyridine under forcing conditions.[1]
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Reagent Setup :
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Dissolve 2,6-dibromo-4-nitropyridine (1.0 equiv) in anhydrous DMF (Dimethylformamide) or DMSO. Concentration: ~0.2 M.
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Prepare Sodium Thiomethoxide (NaSMe, 1.1 equiv).[1] Note: NaSMe is hygroscopic; handle under inert atmosphere (N
or Ar).
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Addition :
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Cool the pyridine solution to 0°C in an ice bath to suppress side reactions (such as displacement of the bromines).
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Add NaSMe portion-wise or as a solution in DMF over 15–20 minutes.
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Reaction Monitoring :
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Allow the mixture to warm to Room Temperature (RT).
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TLC Monitor : Mobile phase Hexane:EtOAc (9:1). The starting nitro compound is typically more polar than the thio-ether product. Look for the disappearance of the nitro spot and the emergence of a less polar, UV-active spot.[1]
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Workup :
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Purification : Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
Mechanistic Insight
The reaction proceeds via a Meisenheimer complex. The C4 position is significantly more electrophilic than C2/C6 because the intermediate anion formed upon nucleophilic attack at C4 is stabilized by the ring nitrogen (para-resonance).[1] Attack at C2/C6 is less favorable sterically and electronically in the presence of the highly electron-withdrawing 4-nitro group.
Reactivity Profile & Applications
The utility of 2,6-dibromo-4-(methylthio)pyridine lies in its orthogonal reactivity . The molecule offers three distinct handles for diversification.
Diagram 1: Reactivity Divergence
Figure 1: Reactivity map showing the divergence between metal-catalyzed coupling at the bromine positions and functional group interconversion at the sulfur position.
Strategic Applications in Drug Design
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Scaffold Construction : The C2 and C6 bromines can be sequentially substituted. Due to electronic symmetry, the first substitution makes the second bromine less reactive, allowing for the synthesis of non-symmetrical 2,6-diaryl pyridines.[1]
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Late-Stage Functionalization : The
group is chemically robust during Pd-catalyzed couplings. Once the C2/C6 wings are built, the can be oxidized to (sulfone). The sulfone is a potent leaving group, allowing the introduction of amines, ethers, or other nucleophiles at C4, effectively "unlocking" the third diversity point.[1]
Experimental Workflow Visualization
Diagram 2: Synthesis & Workup Logic
Figure 2: Step-by-step logic flow for the synthesis of the target compound via nucleophilic aromatic substitution.
Safety & Handling
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Hazards : Like many halopyridines, this compound is likely an irritant to eyes, skin, and the respiratory system.[1] The precursor (2,6-dibromo-4-nitropyridine) is potentially explosive if heated dry; handle in solution.
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Odor Control : Methylthiolation reactions can generate trace methanethiol (MeSH), which has a foul odor.[1] Use a bleach trap (sodium hypochlorite) for the rotary evaporator exhaust to neutralize volatile sulfur species.
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Storage : Store at 2–8°C under an inert atmosphere. Sulfur compounds can be prone to slow oxidation in air.
References
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Synthesis of 2,6-dibromo-4-nitropyridine
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ChemicalBook. (2025). "2,6-Dibromo-4-nitropyridine Properties and Synthesis." Available at:
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Reactivity of 4-Nitropyridines with Thiolates
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ScienceMadness. (1950s). "Reactivity of 4-nitropyridine-N-oxide and derivatives." (Classic mechanistic background on nitro-displacement). Available at:
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General Pyridine Functionalization
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Organic Chemistry Portal. "Synthesis of Pyridines and Functionalization." Available at:
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Related Thio-Pyridine Building Blocks
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BLD Pharm. "2,6-Dibromo-4-methylpyridine (Analogous Structure Data)." Available at:
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